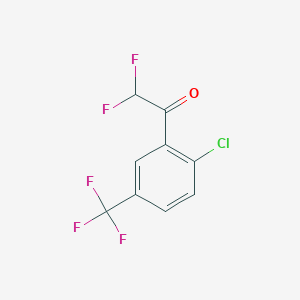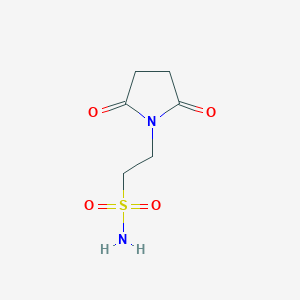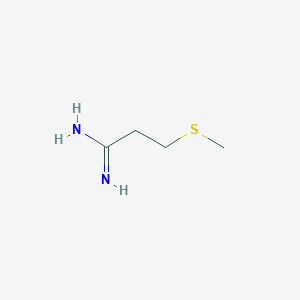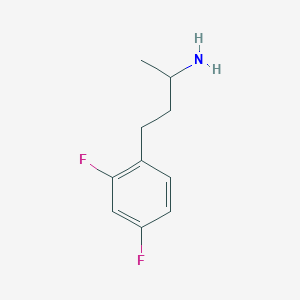
1-(2-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of chloro, trifluoromethyl, and difluoroethanone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)benzene.
Fluorination: The benzene derivative undergoes a fluorination reaction to introduce the difluoroethanone group. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the fluorination reaction.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing purification techniques such as distillation or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoroethanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Reducing Agents: LiAlH4, sodium borohydride (NaBH4) for reduction reactions.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3) for oxidation reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Reduction Products: Alcohols or other reduced forms of the compound.
Oxidation Products: Carboxylic acids or other oxidized forms.
Scientific Research Applications
1-(2-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoroethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoroethanone exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
- 1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(2-pyrimidinyl)urea
- 1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea
- 1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(4-iodophenyl)urea
Comparison: 1-(2-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoroethanone is unique due to its difluoroethanone group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The presence of both chloro and trifluoromethyl groups further enhances its versatility in various chemical reactions and applications.
This detailed overview highlights the significance of this compound in scientific research and industry, showcasing its unique properties and potential applications
Properties
Molecular Formula |
C9H4ClF5O |
|---|---|
Molecular Weight |
258.57 g/mol |
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-difluoroethanone |
InChI |
InChI=1S/C9H4ClF5O/c10-6-2-1-4(9(13,14)15)3-5(6)7(16)8(11)12/h1-3,8H |
InChI Key |
TXNOGRCSDSANTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-{[(tert-butoxy)carbonyl]amino}-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid](/img/structure/B13534541.png)






